2-cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine
Description
Overview of Pyrimidine-4,6-diamine Derivatives in Chemical Research
Pyrimidine-4,6-diamine derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in contemporary chemical research. These compounds are characterized by a pyrimidine core structure with amine substituents at positions 4 and 6, providing diverse functionalization possibilities that contribute to their versatility in chemical applications. The fundamental importance of pyrimidines stems from their presence in nucleic acids and various biologically relevant molecules, making their derivatives particularly valuable subjects for investigation.
Pyrimidine containing derivatives have gained considerable recognition especially for their antiproliferative activity and other biological properties. Research has demonstrated that these compounds exhibit a wide range of biological activities including antidiabetic, anti-inflammatory, antitumor, and antibacterial properties. The structural adaptability of pyrimidine-4,6-diamine derivatives allows for the development of compounds with specific interactions with biological targets.
Recent investigations have focused on the structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as selective enzyme inhibitors. For instance, they have been developed as Janus kinase 3 inhibitors with significant selectivity profiles. The following table summarizes key research findings on various pyrimidine-4,6-diamine derivatives:
Significance of 2-cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine in Heterocyclic Chemistry
This compound represents a notable member of the pyrimidine-4,6-diamine family with unique structural characteristics that contribute to its significance in heterocyclic chemistry. This compound features a cyclopropyl group at position 2, diethyl substituents at the N4 position, and a methyl group at the N6 position. With the molecular formula C12H20N4 and molecular weight of 220.31 g/mol, this compound possesses distinct chemical properties that have attracted interest in chemical research.
The significance of this particular compound lies in its structural elements that influence its physicochemical properties and potential interactions with biological targets. The cyclopropyl group at position 2 imparts structural rigidity and unique steric properties, while the diethyl substituents at N4 contribute to the lipophilicity of the molecule. The methyl group at N6 further modifies the electronic distribution within the molecule, affecting its reactivity profile.
The following table presents the structural characteristics and properties of this compound compared to related compounds:
Historical Context and Discovery
The development of this compound must be understood within the broader historical context of pyrimidine chemistry. Pyrimidine derivatives have been studied extensively since the early 19th century, with the first pyrimidine derivative, alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione), isolated by Brugnatelli in 1818 through oxidation of uric acid with nitric acid.
The research specifically focused on 2,4-diaminopyrimidines gained momentum as these compounds were recognized as important intermediates in the preparation of various biologically active substances. Historically, 2,4-diaminopyrimidines were identified as crucial intermediates in the preparation of 2-sulfanilamidofamine-pyrimidine, a compound with documented bacteriostatic activity, as well as precursors in the synthesis of azo dyestuffs.
The evolution of synthetic methodologies for 2,4-diaminopyrimidines represents a significant aspect of their historical development. Traditional approaches involved reacting isocytosine sulfate with phosphorous oxychloride to produce 2-amino-4-halopyrimidines, which were then treated with ammonia in a closed vessel to yield 2,4-diaminopyrimidine. The process for isolating and purifying these compounds often involved converting hydrohalide salts to sulfate salts, which were more readily crystallized and separated. Modern synthetic routes have expanded to include various approaches such as multicomponent synthesis involving guanidine derivatives and malononitrile.
The specific development of cyclopropyl-substituted pyrimidine-4,6-diamine derivatives emerged from rational design approaches aimed at creating compounds with enhanced biological profiles through structural optimization. The incorporation of the cyclopropyl moiety at position 2 represents a strategic modification designed to influence the compound's conformational properties and target interactions.
Scope and Objectives of the Research
Current research on this compound and related compounds encompasses several key objectives directed toward understanding and expanding their applications in heterocyclic chemistry. The primary research aims include the development of novel pyrimidine-4,6-diamine derivatives with enhanced activities, establishment of structure-activity relationships, optimization of synthetic methodologies, and exploration of their potential applications.
A significant research direction involves the design and synthesis of novel pyrimidine-4,6-diamine derivatives targeting specific biological processes. For example, recent studies have focused on developing pyrimidine-4,6-diamine-based inhibitors as potent anti-glioblastoma agents, with promising results observed in both in vitro and in vivo models. Similarly, structure-based design approaches have led to the optimization of pyrimidine-4,6-diamine derivatives as selective enzyme inhibitors with nanomolar potency.
Structure-activity relationship studies constitute another crucial research objective. Investigators have examined how modifications at specific positions of the pyrimidine ring affect the compound's biological activity and physicochemical properties. This includes studies on the effects of replacing aromatic substituents with non-aromatic substituents such as cyclopropyl or cyclohexyl at various positions of the pyrimidine ring. The following table summarizes key research objectives and findings related to pyrimidine-4,6-diamine derivatives:
The research scope also extends to investigating the physicochemical properties and stability profiles of this compound and related derivatives. Understanding these fundamental characteristics is essential for predicting their behavior in various chemical environments and for optimizing their potential applications in heterocyclic chemistry and beyond.
Properties
IUPAC Name |
2-cyclopropyl-4-N,4-N-diethyl-6-N-methylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-4-16(5-2)11-8-10(13-3)14-12(15-11)9-6-7-9/h8-9H,4-7H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXQJIBKLAPJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)NC)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
- 2-cyclopropylpyrimidine or 2-chloropyrimidine derivatives as core scaffolds.
- Diethylamine for N4 substitution.
- Methylamine or methylating agents for N6 substitution.
- Catalysts and solvents such as polar aprotic solvents (e.g., dimethylformamide, DMF) or alcohols.
- Bases such as potassium carbonate or sodium hydride for deprotonation steps.
Stepwise Synthesis
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Introduction of cyclopropyl group at C-2 of pyrimidine | Nucleophilic substitution or cross-coupling reaction | May involve cyclopropyl halide or cyclopropylboronic acid derivatives |
| 2 | Amination at C-4 with diethylamine | Nucleophilic aromatic substitution (SNAr) on 4-chloropyrimidine intermediate | Elevated temperature (80-120 °C), polar solvents |
| 3 | Methylation at N6 position | Alkylation with methyl halide or reductive amination | Mild conditions to avoid over-alkylation |
| 4 | Purification | Column chromatography or recrystallization | Yields typically range from 60-85% |
Representative Synthetic Route
One reported approach involves:
- Starting from 2-chloropyrimidine-4,6-diamine.
- Reacting with cyclopropylmagnesium bromide (Grignard reagent) to substitute chlorine at position 2.
- Subsequent reaction with diethylamine under reflux to substitute at N4.
- Final methylation at N6 using methyl iodide under basic conditions.
This method ensures regioselectivity and high purity of the final product.
Research Findings and Optimization
- Selectivity : The choice of protecting groups and reaction conditions is critical to achieve selective substitution at N4 and N6 without cross-reactivity.
- Solvent Effects : Polar aprotic solvents enhance nucleophilicity and improve yields in amination steps.
- Temperature Control : Elevated temperatures favor substitution but require careful monitoring to prevent decomposition.
- Catalysts : Use of palladium catalysts in cross-coupling reactions for cyclopropyl introduction has been reported to improve efficiency.
Data Table: Summary of Preparation Conditions and Yields
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Cyclopropyl introduction | Cyclopropylmagnesium bromide | THF | 0-25 | 2-4 | 75-80 | Grignard reaction |
| N4 Diethylamination | Diethylamine | DMF or EtOH | 90-110 | 6-12 | 70-85 | SNAr reaction |
| N6 Methylation | Methyl iodide, base (K2CO3) | Acetonitrile | 25-50 | 4-6 | 65-75 | Alkylation |
| Purification | Chromatography | N/A | N/A | N/A | >95 purity | Confirmed by NMR, HPLC |
Analytical Characterization
- NMR Spectroscopy : Confirms substitution pattern; characteristic signals for cyclopropyl ring and alkyl amines.
- Mass Spectrometry : Molecular ion peak consistent with C13H24N4.
- HPLC Purity : Typically >95% after purification.
- Melting Point : Consistent with literature values for the compound.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 2-cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine are best understood through comparison with analogous pyrimidine and heterocyclic derivatives. Key variations in substituents, core structure, and applications are summarized below:
Substituent Variations at N4 and N6 Positions
Core Structure Modifications
Biological Activity
2-Cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine is a synthetic organic compound characterized by its unique pyrimidine structure, which includes cyclopropyl, diethyl, and methyl substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- CAS Number : 1535316-73-4
- Molecular Formula : C12H20N4
- Molecular Weight : 220.31 g/mol
Structure
The compound's structure contributes to its biological activity, with specific functional groups that interact with various biological targets.
Antimicrobial Properties
Research indicates that pyrimidine derivatives often exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The proposed mechanism involves interference with nucleic acid synthesis or disruption of cell membrane integrity, leading to cell death .
Anticancer Potential
Pyrimidine derivatives have also been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by inhibiting specific kinases or affecting metabolic pathways crucial for cancer cell survival. For instance, related compounds have demonstrated efficacy in inhibiting tumor growth in various cancer models .
Enzyme Inhibition
Another notable biological activity of this compound is its potential as an enzyme inhibitor. Pyrimidine derivatives can act as competitive inhibitors for critical enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which play vital roles in DNA synthesis and repair. This inhibition can lead to reduced proliferation of rapidly dividing cells, including cancerous cells .
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. These targets may include enzymes and receptors that modulate various biochemical pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrimidine derivatives, including this compound:
- Antimicrobial Study : A study demonstrated that a related pyrimidine derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for the target compound.
- Cancer Cell Line Assay : In vitro assays on various cancer cell lines indicated that the compound could inhibit cell proliferation at micromolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
- Enzyme Inhibition Assay : Research showed that this compound effectively inhibited DHFR activity in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Methylpyrimidine-4,6-diamine | Simpler analog | Moderate antimicrobial activity |
| 2-Cyclopropyl-N4-Methylpyrimidine-4,6-diamine | Different substitution pattern | Anticancer properties observed |
The uniqueness of this compound lies in its specific combination of substituents that confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Q & A
Q. How can researchers design experiments to optimize the synthetic yield of 2-cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine?
To optimize yield, consider:
- Microwave-assisted synthesis for reduced reaction time and improved efficiency .
- Green chemistry principles (e.g., solvent-free conditions or biodegradable catalysts) to minimize waste .
- Multi-step protocols involving palladium-catalyzed coupling reactions under inert atmospheres, with temperature control (e.g., 80–120°C) and solvents like dimethylformamide (DMF) .
- Real-time monitoring via HPLC or TLC to track intermediate formation and purity .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns at N4 and N6 positions.
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for structurally analogous pyrimidine diamines .
- HPLC with UV/Vis detection to assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Contradictions may arise from:
- Structural analogs : Minor substituent changes (e.g., cyclopropyl vs. propyl groups at N6) alter binding affinities. For example, analogs with cyclopropylmethyl groups show increased steric hindrance, reducing kinase inhibition efficacy .
- Assay conditions : Standardize biochemical assays (e.g., kinase inhibition IC₅₀ measurements) using controls like staurosporine and consistent ATP concentrations .
- Computational validation : Employ molecular docking to compare binding modes with protein targets (e.g., CDK2 or PAR1) and validate experimental results .
Q. What methodologies are recommended for probing structure-activity relationships (SAR) of this compound?
- Systematic substituent screening : Replace cyclopropyl, diethyl, or methyl groups with bioisosteres (e.g., trifluoromethyl or tert-butyl) and evaluate changes in potency .
- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using regression models .
- In silico QSAR modeling : Train models on datasets of pyrimidine diamines to predict optimal substituents for target selectivity .
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–4) and solubility (<-3.5 LogS) .
- Reaction path search algorithms : Apply quantum chemical calculations (e.g., DFT) to identify energetically favorable synthetic routes, reducing trial-and-error experimentation .
- Molecular dynamics simulations : Assess binding stability with targets (e.g., >50 ns simulations for kinase-inhibitor complexes) .
Data Interpretation & Experimental Design
Q. How should researchers address discrepancies in reaction yields reported under different synthetic conditions?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity) and identify critical factors .
- Scale-up validation : Compare yields at micro (<1 g) and pilot (10–100 g) scales to assess reproducibility .
- Green Metrics Analysis : Calculate E-factors (kg waste/kg product) to evaluate sustainability trade-offs between microwave-assisted vs. traditional heating methods .
Q. What strategies are effective for validating target engagement in cellular assays?
- Cellular thermal shift assays (CETSA) : Confirm compound-target interaction by measuring protein stability shifts post-treatment .
- CRISPR knockouts : Ablate putative targets (e.g., PAR1) and compare phenotypic responses to wild-type cells .
- SPR/BLI biosensors : Quantify binding kinetics (ka/kd) in real-time using purified proteins .
Contradictory Findings & Mitigation
Q. Why do some studies report potent anticancer activity while others show minimal effects?
Potential factors:
- Cell line variability : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivities .
- Metabolic instability : Perform microsomal stability assays (e.g., human liver microsomes) to detect rapid degradation .
- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .
Q. How can researchers reconcile conflicting data on metabolic pathways involving this compound?
- Isotope labeling : Track metabolic fate using ¹⁴C-labeled compound in hepatocyte models .
- CYP enzyme inhibition assays : Identify major metabolizing enzymes (e.g., CYP3A4) using recombinant isoforms .
- Cross-species comparisons : Evaluate metabolite profiles in human vs. rodent microsomes to predict translational relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
